Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethoxy and methoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 3-ethoxy-4-methoxybenzyl chloride with piperidine-2-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as chromatography can also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect signaling pathways related to inflammation and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Ethoxy-4-methoxyphenyl)methyl]piperidine
- Ethyl 1-[(3-methoxy-4-ethoxyphenyl)methyl]piperidine-2-carboxylate
Uniqueness
Ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research .
Properties
IUPAC Name |
ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-4-22-17-12-14(9-10-16(17)21-3)13-19-11-7-6-8-15(19)18(20)23-5-2/h9-10,12,15H,4-8,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMWAXDGISWFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCCC2C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.